molecular formula C20H20ClNO2 B12455622 3-[(4-Chlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one

3-[(4-Chlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one

Cat. No.: B12455622
M. Wt: 341.8 g/mol
InChI Key: GHUQUZGNRDXUAT-UHFFFAOYSA-N
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Description

3-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-(4-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with chlorophenyl and methoxyphenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-(4-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE typically involves multiple steps, starting with the preparation of the cyclohexene ring. One common method involves the reaction of cyclohexanone with appropriate substituted benzylamines under acidic conditions to form the desired product. The reaction is often carried out in organic solvents such as ethanol or dimethylformamide (DMF) to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient synthesis. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-(4-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-(4-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-(4-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-CHLOROBENZYLAMINE: Shares the chlorophenyl group but lacks the cyclohexene and methoxyphenyl components.

    4-METHOXYBENZYLAMINE: Contains the methoxyphenyl group but lacks the cyclohexene and chlorophenyl components.

Uniqueness

3-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-(4-METHOXYPHENYL)CYCLOHEX-2-EN-1-ONE is unique due to its combination of chlorophenyl and methoxyphenyl groups attached to a cyclohexene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20ClNO2

Molecular Weight

341.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylamino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C20H20ClNO2/c1-24-20-8-4-15(5-9-20)16-10-18(12-19(23)11-16)22-13-14-2-6-17(21)7-3-14/h2-9,12,16,22H,10-11,13H2,1H3

InChI Key

GHUQUZGNRDXUAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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